2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOLDVOOOYZSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389324 | |
| Record name | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5936-58-3 | |
| Record name | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives . Another method involves the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₁N₁O₂S
- Molecular Weight : 197.26 g/mol
- IUPAC Name : 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Synthesis of Novel Compounds
One of the primary applications of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is its role as a building block in the synthesis of novel heterocyclic compounds. For instance, studies have demonstrated its utility in the synthesis of thienothiadiazolopyrimidinones and thienothiadiazolo derivatives through reactions with hydrazonoyl halides. The resulting compounds exhibit notable biological activities such as antibacterial and anti-inflammatory effects .
Case Study: Synthesis of Thienothiadiazolopyrimidinones
- Method : Reaction with hydrazonoyl chlorides followed by cyclization.
- Yield : Approximately 84%.
- Biological Activity : Compounds synthesized showed moderate antibacterial activity against several strains .
Research indicates that derivatives of this compound possess significant biological activities. For example, certain synthesized compounds have been evaluated for their antitumor properties. The interaction of this compound with benzoyl-isothiocyanate has led to the formation of annulated thiophene derivatives that show promise in cancer treatment .
Table: Biological Activities of Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Thienothiadiazolopyrimidinone | Antibacterial | |
| Annulated Thiophene Derivatives | Antitumor | |
| Benzothienothiadiazolo derivatives | Anti-inflammatory |
Medicinal Chemistry Applications
The compound is being explored for its potential as a pharmacological agent. Its derivatives are studied for various therapeutic effects including analgesic and antihistaminic properties. The structural modifications made to the core compound have resulted in enhanced efficacy against specific biological targets.
Example: Analgesic Activity
Research has shown that certain derivatives exhibit significant analgesic effects in animal models, suggesting their potential utility in pain management therapies .
Future Directions in Research
The ongoing research into this compound emphasizes the need for:
- Further Structural Modifications : To enhance biological activity and reduce toxicity.
- Mechanistic Studies : To understand the pathways through which these compounds exert their effects.
- Clinical Trials : To evaluate the efficacy and safety of promising derivatives in human subjects.
Mechanism of Action
The mechanism of action of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
- Cyclohepta[b]thiophene Analogues: Replacement of the tetrahydrobenzo[b]thiophene core with a 5,6,7,8-tetrahydrocyclohepta[b]thiophene scaffold (compound 59) significantly enhances allosteric modulator activity at adenosine A1 receptors (80% activity vs. 28% for reference PD81,723) . This suggests that expanding the ring size improves receptor interaction.
- Thiadiazole Hybrids: Substituting the carboxylic acid group with 2-(1,3,4-thiadiazol-2-yl)thio acetic acid (e.g., compound 6h) boosts tyrosinase inhibition (IC$_{50}$ = 6.13 µM) compared to the parent scaffold (moderate activity) . The non-competitive inhibition mechanism of 6h contrasts with kojic acid’s competitive mode .
Substituent Effects on Bioactivity
- Antibacterial Derivatives : Derivatives with 3-carboxamide (e.g., 31 ) or 3-carbonitrile (e.g., 30 ) substituents exhibit enhanced antibacterial activity. For instance, 31 (melting point 204–207°C) and 30 (205–208°C) show improved solubility and target binding compared to the parent compound (melting point 214–217°C) .
- Analgesic Derivatives: Compounds like 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-substituted derivatives demonstrate superior analgesic activity in mice, outperforming metamizole. The aryl substituents (e.g., phenyl, 4-chlorophenyl) enhance blood-brain barrier penetration .
Functional Group Additions
- Carbamate and Amide Derivatives : Reaction of the parent ester with chloroformate or acyl chlorides yields carbamates (e.g., 3a,b ) and amides (e.g., 3e–f ), which show varied antimicrobial and anti-inflammatory activities. For example, 5b (ethyl-6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)-acetamido)-derivative) exhibits a melting point of 189–191°C and improved pharmacokinetic profiles .
- Ethoxycarbonyl Modifications: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-derivatives (e.g., 6o) synthesized via Petasis reaction show moderate tyrosinase inhibition but lower yields (22%) due to steric hindrance .
Comparative Data Tables
Table 1: Key Physicochemical Properties
Mechanistic Insights
- Tyrosinase Inhibition : The parent scaffold’s moderate activity (IC$_{50}$ > 30 µM) is attributed to weak metal-chelation (Cu$^{2+}$ in tyrosinase). Thiadiazole hybrids like 6h introduce additional sulfur-metal interactions, enhancing potency .
- Analgesic Activity : Aryl-substituted derivatives likely interact with opioid or COX receptors, as evidenced by their efficacy in the "hot plate" test .
Biological Activity
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (abbreviated as THBCA) is a heterocyclic compound with potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of THBCA, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by various studies.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₂N₂O₂S
- Molecular Weight : 196.27 g/mol
- Melting Point : 181–183 °C
Anticancer Properties
THBCA has shown promise in various studies for its anticancer effects. The compound was evaluated for its ability to inhibit cell proliferation in several cancer cell lines.
-
Mechanism of Action :
- THBCA has been found to induce apoptosis in cancer cells through the modulation of key signaling pathways. In particular, it affects the Bcl-2 and Bax protein expressions, promoting a pro-apoptotic environment .
- It also inhibits tubulin polymerization, which is crucial for cancer cell mitosis. This action leads to cell cycle arrest at the G2/M phase .
-
Case Studies :
- In a study involving MDA-MB-435 cancer cells, THBCA demonstrated an IC50 value of approximately 19 nM for antiproliferative effects . This indicates a potent ability to inhibit tumor growth.
- Another investigation highlighted its effectiveness against colorectal cancer cells, where THBCA and its derivatives exhibited significant cytotoxicity and were able to reduce the viability of cancer cells by over 50% at micromolar concentrations .
Anti-inflammatory Effects
Research has indicated that THBCA possesses anti-inflammatory properties:
- Mechanism :
- Research Findings :
Data Tables
| Activity Type | Cell Line/Model | IC50/EC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-435 | 19 nM | Induction of apoptosis via Bcl-2/Bax modulation |
| Anticancer | Colorectal Cancer Cells | >50% viability loss at micromolar concentrations | Tubulin polymerization inhibition |
| Anti-inflammatory | LPS-stimulated Microglia | Significant reduction in TNF-alpha levels | NF-kB pathway modulation |
Q & A
Q. What strategies resolve discrepancies in spectroscopic data?
- Multi-technique validation : IR confirms functional groups (e.g., C=O at 1700 cm⁻¹), while ¹³C NMR resolves regioisomerism (e.g., carbonyl carbons at δ 160–170 ppm).
- X-ray crystallography : Resolves ambiguous NOE effects in crowded spectra, though limited by crystal growth challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
